molecular formula C27H43NO2 B12694621 2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) CAS No. 130421-62-4

2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester)

Cat. No.: B12694621
CAS No.: 130421-62-4
M. Wt: 413.6 g/mol
InChI Key: VIBAYVWTYWMOOS-UHFFFAOYSA-N
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Description

2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) is a chemical compound with the molecular formula C27H43NO2. This compound is known for its unique structure, which includes a butyn-1-ol backbone with a dioctylamino group and a benzoate ester. It is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) typically involves the reaction of 2-butyn-1-ol with dioctylamine and benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the ester linkage. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) involves its interaction with specific molecular targets. The dioctylamino group can interact with proteins and enzymes, affecting their function. The benzoate ester can undergo hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butyn-1-ol: A simpler compound with similar reactivity but lacking the dioctylamino and benzoate groups.

    3-Butyn-1-ol: Another butyn-1-ol derivative with different substitution patterns.

    3-Pentyn-1-ol: A longer-chain analog with similar functional groups.

Uniqueness

2-Butyn-1-ol, 4-(dioctylamino)-, benzoate (ester) is unique due to its combination of functional groups, which provide distinct reactivity and applications. The presence of the dioctylamino group enhances its interaction with biological molecules, while the benzoate ester offers additional synthetic versatility.

Properties

CAS No.

130421-62-4

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

4-(dioctylamino)but-2-ynyl benzoate

InChI

InChI=1S/C27H43NO2/c1-3-5-7-9-11-16-22-28(23-17-12-10-8-6-4-2)24-18-19-25-30-27(29)26-20-14-13-15-21-26/h13-15,20-21H,3-12,16-17,22-25H2,1-2H3

InChI Key

VIBAYVWTYWMOOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CC#CCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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